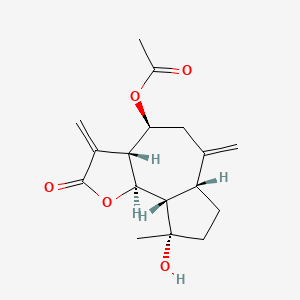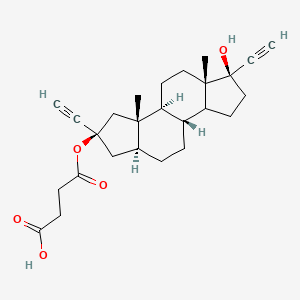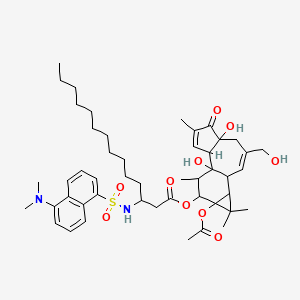
Michefucscalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Michefucscalide is a natural product found in Liriodendron tulipifera with data available.
Wissenschaftliche Forschungsanwendungen
Biocalcification and Environmental Protection
Michefucscalide's potential applications extend to the field of biocalcification, particularly in microbial induced calcium carbonate precipitation (MICP). This process, catalyzed by microbial enzymes like urease, has significant implications in environmental protection and industry. For instance, the use of animal waste in MICP, such as pig urine, shows promising results in reducing environmental pollution and offering a sustainable resource substitution. Studies demonstrate the feasibility of using alternative sources like pig urine for CaCO3 production, potentially reducing the cost of MICP technology (Chen, Huang, Chen, Maity, & Chen, 2019).
Advancements in Geotechnical Engineering
This compound is relevant in geotechnical engineering, especially in the context of microbially induced calcite precipitation (MICP) for soil stabilization. This innovative technique harnesses bacterial metabolic pathways to form calcite, binding soil particles and enhancing soil strength and stiffness. Research reviews discuss the treatment process, affecting factors, and potential applications, highlighting the transformative role of MICP in soil improvement (Mujah, Shahin, & Cheng, 2017).
Applications in Computing and Data Management
In the realm of computing, the term MICC (Multifunctional Information and Computing Complex) is used, though it's unrelated to this compound. The MICC supports various scientific computing tasks and is instrumental in managing and disseminating epidemiological data. This includes facilitating interoperability of study databases, which is crucial for advancing health research (Korenkov, 2020).
Antibiotic Efficacy and Medical Research
In medical research, MIC (Minimum Inhibitory Concentration) studies, like those examining the efficacy of antibiotics such as gentamicin, cefazolin, and clindamycin, are critical. These studies determine the lowest concentration of an antimicrobial that inhibits visible growth of microorganisms, providing essential data for effective treatment strategies (Klessig, Showsh, & Sekorski, 2003).
Eigenschaften
CAS-Nummer |
82461-08-3 |
|---|---|
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[(3aR,4S,6aR,9S,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h11-15,20H,1-2,5-7H2,3-4H3/t11-,12-,13+,14-,15-,17-/m0/s1 |
InChI-Schlüssel |
BOGLHGTVFPSTPV-XSNIPSOOSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC(=C)[C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |
SMILES |
CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |
Kanonische SMILES |
CC(=O)OC1CC(=C)C2CCC(C2C3C1C(=C)C(=O)O3)(C)O |
Synonyme |
eta-cyclolipiferolide michefucscalide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)